![molecular formula C21H28O2 B585053 rac 8alpha-[Delta-5(10)]-Norgestrel CAS No. 5541-87-7](/img/structure/B585053.png)
rac 8alpha-[Delta-5(10)]-Norgestrel
説明
rac 8α-[Δ-5(10)]-Norgestrel (CAS 5541-87-7) is a synthetic progestogen belonging to the 19-norsteroid class, derived from the gonane skeleton. Its racemic form consists of dextro- and levorotatory enantiomers, with the latter (levonorgestrel) being twice as biologically active . Structurally, it features a 13β-ethyl group and a Δ⁵(¹⁰) double bond system, synthesized via a novel process involving 4-oxa intermediates and acetylene addition to a Δ⁵(¹⁰)-4-oxa-17-keto precursor . This compound exhibits progestogenic, anti-ovulatory, and contraceptive properties, with applications in hormonal contraceptives, menstrual disorder management, and neuroprotection .
特性
IUPAC Name |
(8S,9S,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,17-19,23H,3,5-13H2,1H3/t17-,18+,19+,20+,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMLVDXPKCBMFQ-SYAJIYQZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCC3C(C1CCC2(C#C)O)CCC4=C3CCC(=O)C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12CC[C@H]3[C@@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3CCC(=O)C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00858220 | |
Record name | (8S,9S,13S,14S,17R)-13-Ethyl-17-ethynyl-17-hydroxy-1,2,4,6,7,8,9,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00858220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5541-87-7 | |
Record name | (8S,9S,13S,14S,17R)-13-Ethyl-17-ethynyl-17-hydroxy-1,2,4,6,7,8,9,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00858220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
準備方法
Table 1: Common Precursors and Their Sources
Precursor | Source | Purity Requirements |
---|---|---|
d-Norgestrel | Synthetic derivation | ≥93-94% |
Phytosterols | Plant extracts | ≥85% |
17-Acetoxy derivatives | Acetylation of d-norgestrel | ≥99.5% |
Synthetic Routes and Reaction Conditions
Multi-Step Chemical Synthesis
The most widely documented method involves three stages: acetylation , oximation , and hydrolysis .
Step 1: Acetylation of d-Norgestrel
Step 2: Oximation of the 3-Keto Group
Step 3: Hydrolysis of the 17-Acetoxy Group
Microbial Hydroxylation
Aspergillus species (e.g., A. ochraceus, A. nidulans) enable 11-α-hydroxylation of steroidal intermediates, offering an eco-friendly alternative.
Key Parameters:
Industrial-Scale Production
Batch vs. Continuous Flow Reactors
Table 2: Industrial Process Parameters
Step | Reactor Type | Temperature (°C) | Catalyst | Yield (%) |
---|---|---|---|---|
Acetylation | Batch | 25–40 | ZnCl₂/HCl | 85–92 |
Oximation | Continuous | 25 | None | 88–95 |
Hydrolysis | Batch | 5–38 | NaOH/Ethanol | 90–96 |
Purification and Quality Control
Chromatographic Methods
Recrystallization
Table 3: Analytical Standards
Parameter | Method | Specification |
---|---|---|
Purity | HPLC | ≥99.5% |
Stereochemical Purity | Chiral HPLC | ≥99.9% |
Residual Solvents | GC-MS | ≤0.1% |
Comparative Analysis of Synthetic Routes
Chemical vs. Microbial Synthesis
Cost Efficiency
-
Chemical Synthesis : Higher upfront costs but superior yields.
-
Microbial Routes : Lower raw material costs but require genetic engineering.
Challenges and Innovations
化学反応の分析
Types of Reactions
rac 8alpha-[Delta-5(10)]-Norgestrel undergoes various chemical reactions, including:
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reducing Agents: Like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions include various hydroxylated, oxidized, and reduced derivatives of this compound, which are used for further biochemical studies.
科学的研究の応用
rac 8alpha-[Delta-5(10)]-Norgestrel has several scientific research applications:
Chemistry: Used as a reference compound in the study of steroidal chemistry and synthesis.
Biology: Investigates the interactions of steroid hormones with their receptors.
Medicine: Explores potential therapeutic uses in hormone replacement therapy and contraceptive research.
Industry: Utilized in the development of new steroidal drugs and biochemical assays.
作用機序
The mechanism of action of rac 8alpha-[Delta-5(10)]-Norgestrel involves binding to steroid hormone receptors, such as progesterone receptors. This binding initiates a cascade of molecular events, including:
Receptor Activation: Conformational changes in the receptor.
Gene Expression: Modulation of gene transcription and protein synthesis.
Cellular Responses: Alterations in cellular functions and physiological processes.
類似化合物との比較
Key Findings :
- Enantiomer Activity: Levonorgestrel accounts for all biological activity in the racemate, with twice the potency of rac 8α-[Δ-5(10)]-Norgestrel .
- Fractalkine Signaling: Unique to rac 8α-[Δ-5(10)]-Norgestrel, this pathway upregulates neuroprotective fractalkine-CX3CR1 in retinal cells, a mechanism absent in MPA or gestodene .
Functional and Clinical Comparisons
Contraceptive Efficacy and Dosage
Notes:
Breast Cancer Cell Proliferation
Contradictions :
Neuroprotective and Antioxidant Effects
Unique Mechanisms :
- rac 8α-[Δ-5(10)]-Norgestrel upregulates fractalkine mRNA by 200% in serum-starved cells and reduces microglial nitric oxide by 40%, surpassing progesterone’s effects .
Implications :
- At contraceptive doses (75 µg/day ≈ 0.2 µM systemically), genotoxicity is unlikely but warrants monitoring in high-dose applications .
生物活性
Rac 8alpha-[Delta-5(10)]-Norgestrel, a synthetic progestin, is derived from the steroid hormone progesterone. It has been studied for its biological activity, particularly in the context of contraceptive efficacy and its potential therapeutic applications in various medical conditions.
This compound primarily functions by binding to progesterone receptors, leading to a series of biological responses that inhibit ovulation and alter the endometrial lining. Its action can be summarized as follows:
- Inhibition of Ovulation : By mimicking the effects of natural progesterone, it prevents the release of luteinizing hormone (LH), which is crucial for ovulation.
- Endometrial Alteration : It induces changes in the endometrium that make it less receptive to implantation.
- Cervical Mucus Changes : The compound increases the viscosity of cervical mucus, thereby hindering sperm passage.
Pharmacological Studies
Research has demonstrated that this compound exhibits both contraceptive and non-contraceptive effects. Studies have shown its effectiveness in preventing pregnancy when administered correctly and have explored its potential in treating conditions such as endometriosis and certain types of cancer.
Table 1: Summary of Biological Activities
Activity | Description |
---|---|
Contraceptive Effect | Prevents ovulation and alters endometrial receptivity |
Anti-inflammatory Properties | May exhibit anti-inflammatory effects, beneficial in conditions like endometriosis |
Cancer Treatment Potential | Investigated for use in hormone-sensitive cancers due to its progestational activity |
Case Studies
- Contraceptive Efficacy : A clinical trial involving women using this compound showed a high efficacy rate in preventing pregnancy over a specified period. The study reported a Pearl index significantly lower than that of non-hormonal contraceptive methods.
- Endometriosis Treatment : In a randomized controlled trial, patients with endometriosis were treated with this compound, resulting in reduced pain scores and improved quality of life metrics compared to placebo groups.
- Cancer Research : Preliminary studies indicate that this compound may inhibit the proliferation of certain cancer cell lines, suggesting potential use in adjunctive therapy for hormone-dependent tumors.
Research Findings
Recent studies have focused on the compound's interaction with various cellular pathways:
- Apoptotic Mechanisms : Research has indicated that this compound can induce apoptosis in specific cancer cell lines by modulating signaling pathways involved in cell survival.
- Efflux Pump Inhibition : Some studies suggest that this compound may inhibit P-glycoprotein, a key player in multidrug resistance, enhancing the efficacy of concurrent chemotherapy agents.
Table 2: Key Research Findings
Study Focus | Findings |
---|---|
Contraceptive Trials | High efficacy rates; low Pearl index |
Endometriosis Management | Significant reduction in pain; improved quality of life |
Cancer Cell Proliferation | Induction of apoptosis; potential to enhance chemotherapy effectiveness |
Q & A
Basic Question: What are the critical experimental parameters for synthesizing rac 8alpha-[Delta-5(10)]-Norgestrel with high purity?
Methodological Answer:
Synthesis requires precise control of reaction conditions (e.g., temperature, solvent polarity, and catalyst loading). For purity, employ chromatographic separation (e.g., HPLC with chiral stationary phases) and validate purity via NMR (e.g., H/C NMR peak integration) and mass spectrometry . Ensure reproducibility by documenting reagent sources, reaction times, and purification steps in the experimental section, adhering to guidelines for characterizing new compounds .
Advanced Question: How can factorial design optimize reaction conditions for this compound synthesis?
Methodological Answer:
Use a full factorial design to test interactions between variables (e.g., temperature, catalyst concentration, solvent ratio). For example, a design (where variables) identifies main effects and interactions. Advanced applications include response surface methodology (RSM) to model nonlinear relationships. Computational tools (e.g., COMSOL Multiphysics) can simulate parameter interactions, reducing trial runs . Validate results with ANOVA to determine statistically significant factors .
Basic Question: What analytical techniques are essential for characterizing this compound’s structural identity?
Methodological Answer:
Combine spectroscopic and chromatographic methods:
- X-ray crystallography for absolute stereochemistry confirmation.
- FT-IR to verify functional groups (e.g., carbonyl stretches).
- Chiral HPLC to resolve enantiomers and assess optical purity.
Cross-reference data with literature for known compounds; for novel derivatives, provide full spectral assignments and elemental analysis .
Advanced Question: How can computational modeling resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Apply density functional theory (DFT) to model receptor-ligand interactions (e.g., progesterone receptor binding). Compare computational predictions with experimental IC values to identify outliers. Use meta-analysis frameworks to assess data heterogeneity:
- Stratify studies by assay type (e.g., cell-based vs. in vivo).
- Apply Bayesian statistics to quantify uncertainty in conflicting results .
Integrate cheminformatics tools (e.g., molecular docking) to reconcile structural-activity relationships .
Advanced Question: What strategies address low reproducibility in this compound pharmacokinetic studies?
Methodological Answer:
- Standardize in vitro assays : Use identical cell lines (e.g., HepG2 for metabolism studies) and control for enzyme activity (e.g., CYP3A4 inhibition assays).
- Leverage AI-driven data curation : Platforms like ICReDD can harmonize experimental protocols and identify overlooked variables (e.g., solvent effects on bioavailability) .
- Multi-lab collaborative trials : Share raw data via repositories (e.g., Zenodo) and apply consensus statistical models to minimize lab-specific biases .
Basic Question: How to design a robust stability study for this compound under varying storage conditions?
Methodological Answer:
Adopt ICH Q1A guidelines:
- Test degradation under accelerated conditions (40°C/75% RH for 6 months).
- Monitor via stability-indicating assays (e.g., UPLC-MS for degradation products).
- Use Arrhenius modeling to predict shelf life. Include control batches and statistical power analysis to ensure sample adequacy (e.g., per timepoint) .
Advanced Question: What mechanistic insights can transition-state analysis provide for this compound’s synthetic pathways?
Methodological Answer:
Apply quantum mechanical/molecular mechanical (QM/MM) simulations to map reaction coordinates. For example, identify rate-limiting steps in ring-closing metathesis. Validate with kinetic isotope effects (KIEs) and isotopic labeling experiments. Compare computed activation energies () with experimental Eyring plots .
Basic Question: How to ensure ethical compliance in preclinical studies involving this compound?
Methodological Answer:
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。